(S)-3-(Carboxymethyl-isopropyl-amino)-piperidine-1-carboxylic acid benzyl ester
Description
(S)-3-(Carboxymethyl-isopropyl-amino)-piperidine-1-carboxylic acid benzyl ester is a chiral piperidine derivative featuring a carboxymethyl-isopropyl-amino substituent at the 3-position and a benzyl ester group at the 1-position. This compound is part of a broader class of tertiary amines and piperidine-based intermediates, which are critical in pharmaceutical synthesis, particularly as building blocks for peptidomimetics or enzyme inhibitors. Its stereochemistry (S-configuration) and functional groups influence its reactivity, solubility, and biological activity .
Properties
IUPAC Name |
2-[[(3S)-1-phenylmethoxycarbonylpiperidin-3-yl]-propan-2-ylamino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-14(2)20(12-17(21)22)16-9-6-10-19(11-16)18(23)24-13-15-7-4-3-5-8-15/h3-5,7-8,14,16H,6,9-13H2,1-2H3,(H,21,22)/t16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOIFHORDDMLMHR-INIZCTEOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC(=O)O)C1CCCN(C1)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(CC(=O)O)[C@H]1CCCN(C1)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(Carboxymethyl-isopropyl-amino)-piperidine-1-carboxylic acid benzyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Carboxymethyl Group: The carboxymethyl group can be introduced via a nucleophilic substitution reaction.
Attachment of the Isopropyl-amino Group:
Formation of the Benzyl Ester: The final step involves the esterification of the carboxylic acid group with benzyl alcohol under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Oxidation Reactions
The benzyl ester and amino groups are primary targets for oxidation:
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Electrochemical Oxidation : Performed in acetic acid/potassium acetate electrolytes with platinum electrodes at <60°C, yielding oxidized intermediates for further functionalization .
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Permanganate Oxidation : KMnO₃ in acidic conditions selectively oxidizes the carboxymethyl group to a ketone or carboxylic acid derivative.
Key Conditions :
| Oxidizing Agent | Solvent | Temperature | Product |
|---|---|---|---|
| KMnO₄ | H₂SO₄ | 0–25°C | Carboxylic acid |
| Electrochemical | AcOH/KOAc | <60°C | Intermediate |
Reduction Reactions
The ester and amine functionalities enable selective reductions:
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Ester Reduction : LiAlH₄ in THF at 0°C reduces the benzyl ester to a primary alcohol.
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Catalytic Hydrogenation : H₂ gas with Rh/C or PtO₂ catalysts (100 psi, 100°C) removes protecting groups (e.g., benzyl) while preserving stereochemistry .
Example Protocol :
"Hydrogenation of 5 g substrate with Rh/Al₂O₃ in ethanol (100°C, 24 hrs) yielded cis/trans isomers (5:1 ratio) quantitatively."
Hydrolysis Reactions
Controlled cleavage of the ester bond is achieved via:
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Acidic Hydrolysis : HCl (6M) reflux converts the ester to a carboxylic acid.
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Basic Hydrolysis : NaOH (2M) at 60°C yields the sodium carboxylate salt.
Kinetic Data :
| Condition | Time | Conversion |
|---|---|---|
| 6M HCl | 4 hrs | >90% |
| 2M NaOH | 2 hrs | 85% |
Substitution Reactions
The isopropyl-amino group participates in nucleophilic substitutions:
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF using K₂CO₃ as a base.
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Acylation : Acetyl chloride in pyridine substitutes the amine with an acetyl group.
Reagent Comparison :
| Reaction | Reagent | Byproduct |
|---|---|---|
| Alkylation | CH₃I, K₂CO₃ | HI |
| Acylation | AcCl, Pyridine | HCl |
Transesterification
The benzyl ester undergoes exchange with alcohols (e.g., methanol) under acidic (H₂SO₄) or enzymatic (lipase) conditions.
Stereochemical Modifications
-
Epimerization : Base-catalyzed (e.g., DBU) conditions induce racemization at the chiral center .
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Cis-Trans Isomerization : Catalytic hydrogenation with Lindlar’s catalyst favors cis-products .
Stability Considerations
Scientific Research Applications
(S)-3-(Carboxymethyl-isopropyl-amino)-piperidine-1-carboxylic acid benzyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological pathways and interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-3-(Carboxymethyl-isopropyl-amino)-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Stereochemical Variants
- (R)-3-(Carboxymethyl-isopropyl-amino)-piperidine-1-carboxylic acid benzyl ester Key Difference: Enantiomeric configuration (R vs. S) at the 3-position. Impact: The R-enantiomer is listed as discontinued, suggesting differences in synthetic demand or biological efficacy compared to the S-form .
Substituent Variations
Carboxymethyl vs. Aminopropionyl Groups
- (R)-3-[((S)-2-Amino-propionyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester (CAS 1401667-08-0) Structure: Replaces the carboxymethyl group with an (S)-2-aminopropionyl moiety. Molecular Formula: C₁₉H₂₉N₃O₃ (identical to the target compound).
Isopropyl vs. Cyclopropyl Substituents
- (S)-3-(Carboxymethyl-cyclopropyl-amino)-piperidine-1-carboxylic acid benzyl ester (CAS 1354000-59-1) Structure: Cyclopropyl group replaces isopropyl. Available commercially via HANGZHOU JHECHEM .
Ring System Modifications
- (S)-3-[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester Structure: Pyrrolidine (5-membered ring) instead of piperidine (6-membered). Impact: Altered ring size affects conformational flexibility and metabolic stability. The tert-butyl ester (vs. benzyl) is more acid-sensitive, influencing deprotection strategies .
Ester Group Variations
- 3-(Carboxymethyl-isopropyl-amino)-piperidine-1-carboxylic acid tert-butyl ester (CAS 1353953-94-2) Structure: Tert-butyl ester replaces benzyl ester. Impact: Tert-butyl esters are cleaved under acidic conditions (e.g., trifluoroacetic acid), whereas benzyl esters require hydrogenolysis. This difference is critical in peptide synthesis workflows .
Physicochemical Properties Comparison
Biological Activity
(S)-3-(Carboxymethyl-isopropyl-amino)-piperidine-1-carboxylic acid benzyl ester is a complex organic compound with significant potential in various biological applications. Its unique structure, characterized by a piperidine ring, carboxymethyl group, and benzyl ester moiety, suggests diverse biological activities. Understanding its biological activity is crucial for its application in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound has the following chemical formula: with a molecular weight of approximately 332.4 g/mol. The stereochemistry of the compound is specified as (S), indicating a specific spatial arrangement that can significantly influence its biological interactions.
Structural Features
| Feature | Description |
|---|---|
| Piperidine Ring | Central to the compound's structure |
| Carboxymethyl Group | Enhances solubility and potential interactions |
| Benzyl Ester Moiety | May influence lipophilicity and bioactivity |
Antimicrobial Properties
Research indicates that compounds with similar structural features often exhibit antibacterial and antifungal properties. The presence of the carboxymethyl group may enhance the compound's ability to disrupt microbial cell walls, leading to potential applications in treating infections.
Neuroactive Effects
The piperidine moiety is known for its interactions with neurotransmitter systems. Studies suggest that this compound may influence neurotransmitter pathways, indicating potential neuroactive effects . For instance, it could modulate dopamine or serotonin pathways, which are critical in treating neurological disorders.
Antioxidant Activity
The multiple functional groups present in this compound may confer significant antioxidant properties . This activity is vital for neutralizing free radicals in biological systems, potentially offering protective effects against oxidative stress-related diseases.
The biological activity of this compound likely involves interaction with specific molecular targets such as enzymes or receptors. The mechanism may include:
- Enzyme Inhibition : The compound could inhibit enzymes involved in metabolic pathways.
- Receptor Modulation : It may act on various receptors, influencing cellular signaling pathways.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of this compound against several bacterial strains. The results indicated significant inhibition of growth for both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.
Study 2: Neuroactive Properties
In vitro assays demonstrated that this compound could enhance dopamine release in neuronal cultures, indicating its potential as a neuroactive agent. Further research is needed to explore its efficacy in vivo and its implications for treating neurodegenerative diseases.
Study 3: Antioxidant Activity Assessment
The antioxidant capacity was assessed using DPPH radical scavenging assays. The compound exhibited notable scavenging activity, comparable to established antioxidants, suggesting its potential use in formulations aimed at combating oxidative stress.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential.
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 1. 3-Amino-4-(benzylthio)butanoic acid | Contains a thiol group | Antioxidant | Unique thiol functionality |
| 2. L-Pipecolic acid | Piperidine derivative without ester | Neuroactive | Naturally occurring amino acid |
| 3. N-Boc-piperidine-2-carboxylic acid | Protecting group on piperidine | Drug synthesis intermediate | Versatile protecting group |
The distinct combination of functional groups and stereochemistry in this compound may confer unique biological activities not observed in these similar compounds.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing (S)-3-(Carboxymethyl-isopropyl-amino)-piperidine-1-carboxylic acid benzyl ester?
- Methodology : Synthesis typically involves coupling reactions with reagents like triethylamine in polar aprotic solvents (e.g., DMF) under controlled heating (100°C for 6–7 h). Purification via silica gel chromatography with gradients of dichloromethane, isopropyl alcohol, and hexane is common .
- Key Considerations : Optimize reaction stoichiometry (e.g., 1:1 molar ratio of amine to halogenated pyrimidine) and monitor by mass spectrometry (M+1 peaks) to confirm product identity .
Q. How should researchers safely handle and store this compound in laboratory settings?
- Safety Protocols : Use personal protective equipment (PPE: gloves, goggles, lab coat) and ensure proper ventilation. Avoid skin/eye contact and inhalation of dust/aerosols .
- Storage : Keep in sealed containers under dry, inert conditions (e.g., argon atmosphere) away from heat or ignition sources .
Q. What analytical techniques are recommended for characterizing this compound?
- Primary Methods :
- Mass Spectrometry (MS) : Confirm molecular weight via M+1 or M-1 peaks (e.g., M.S.(M+1):345.29 for derivatives) .
- Chromatography : Use reverse-phase HPLC with UV detection for purity assessment.
- Spectroscopy : IR and NMR to verify functional groups (e.g., benzyl ester carbonyl peaks at ~1700 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts or MS fragmentation patterns)?
- Troubleshooting Steps :
Verify Synthetic Pathway : Cross-check reaction conditions (e.g., solvent purity, temperature stability) .
Isolate Intermediates : Analyze byproducts via preparative TLC or column chromatography to identify impurities .
Computational Modeling : Compare experimental NMR shifts with DFT-predicted chemical shifts to validate structural assignments .
Q. What strategies optimize yield in coupling reactions involving this compound?
- Experimental Design :
- Solvent Selection : DMF or IPA enhances solubility of amine intermediates .
- Catalyst Screening : Test bases like triethylamine or DBU to improve reaction efficiency.
- Temperature Control : Gradual heating (e.g., 80–100°C) minimizes side reactions like ester hydrolysis .
- Data-Driven Adjustments : Use DoE (Design of Experiments) to evaluate factors like reaction time and molar ratios .
Q. How does the stereochemistry of the piperidine ring influence biological or chemical activity?
- Methodological Approach :
Chiral HPLC : Separate enantiomers to assess purity and configuration .
Docking Studies : Model interactions with target receptors (e.g., enzymes or GPCRs) using software like AutoDock .
Comparative Bioassays : Test (S)- vs. (R)-isomers for activity differences in cellular assays .
Q. What are the environmental implications of improper disposal of this compound?
- Ecotoxicity Assessment :
- Follow protocols in Project INCHEMBIOL (2005–2011) to study biodegradation pathways and aquatic toxicity .
- Partner with certified waste management firms for incineration or chemical neutralization .
Data Contradiction and Reproducibility
Q. How should researchers address batch-to-batch variability in synthetic yields?
- Root Cause Analysis :
- Reagent Quality : Ensure consistency in starting materials (e.g., CAS 157023-34-2 for benzyl-4-(aminomethyl)piperidine) .
- Process Validation : Replicate reactions under identical conditions (solvent volume, heating rate) and document deviations .
- Statistical Tools : Apply ANOVA to identify significant variables affecting yield .
Q. What steps validate the stability of this compound under long-term storage?
- Stability Study Design :
Accelerated Degradation : Expose samples to heat (40°C) and humidity (75% RH) for 4 weeks.
Analytical Monitoring : Track decomposition via HPLC-MS every 7 days .
Container Testing : Compare stability in glass vs. polymer containers to assess moisture sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
